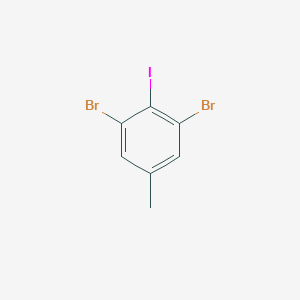

3,5-Dibromo-4-iodotoluene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2-iodo-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2I/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVXYJATBIXIPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384231 | |

| Record name | 3,5-Dibromo-4-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-10-1 | |

| Record name | 3,5-Dibromo-4-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of 3,5-Dibromo-4-iodotoluene

This technical guide provides a detailed overview of the known physical properties of this compound, a halogenated aromatic compound of interest in various fields of chemical synthesis and pharmaceutical research. The document outlines key physical constants and provides standardized experimental protocols for their determination.

Chemical Identity

-

Systematic Name: 1,3-Dibromo-2-iodo-5-methylbenzene

-

Common Name: this compound

-

CAS Number: 175278-10-1[1]

Physical Properties

The physical characteristics of a compound are crucial for its handling, purification, and application in synthetic and analytical procedures. The table below summarizes the key physical properties of this compound.

| Property | Value | Units | Notes |

| Molecular Weight | 375.83 | g·mol⁻¹ | [1][2] |

| Melting Point | 69-72 | °C | [1] |

| Boiling Point | 126-128 | °C | at 0.4 mmHg[1] |

| Flash Point | 126-128 | °C | at 0.4 mmHg[1] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory methodologies for determining the primary physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For pure crystalline solids, melting occurs over a narrow range of 0.5-1.0°C. Impurities typically depress the melting point and broaden the melting range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a glass capillary tube (sealed at one end) to a height of 1-2 mm.[3][4] The tube is tapped gently to ensure the sample is compact at the bottom.[4]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[3] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or a modern digital melting point apparatus.

-

Heating and Observation: The heating bath is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.[4]

-

Data Recording: Two temperatures are recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire solid sample has completely melted into a clear liquid. The melting point is reported as the range T₁ - T₂.[5]

-

Caption: Logical workflow for determining the melting point of a solid compound.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[6][7] Since this compound is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition at high temperatures.

Methodology: Thiele Tube Method (for small liquid samples)

-

Sample Preparation: A small amount of the substance (a few milliliters if melted, or a small quantity for micro-determination) is placed in a small test tube or fusion tube.[7][8]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid and the sealed end upwards.[7][8]

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube filled with a high-boiling point liquid like mineral oil.[7][8]

-

Heating: The side arm of the Thiele tube is heated gently.[7] As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.

-

Observation and Data Recording: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.[7][8] The heat source is then removed. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7]

Caption: Logical workflow for determining the boiling point using the Thiele tube method.

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[9] A qualitative assessment is often performed first to classify a compound's solubility in various solvents.

Methodology: Qualitative Solubility Test

-

Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed in a small test tube.[10]

-

Solvent Addition: A measured volume of the chosen solvent (e.g., 0.75 mL of water, ether, ethanol, etc.) is added in small portions.[10]

-

Mixing: After each addition, the test tube is shaken vigorously to promote dissolution.[10]

-

Observation: The mixture is observed to determine if the solid dissolves completely.

-

Classification: The compound's solubility is classified based on the amount of solvent required to dissolve the sample. Categories may include:

-

Very Soluble: Dissolves quickly in a small amount of solvent.

-

Soluble: Dissolves completely upon addition of the full solvent volume.

-

Slightly Soluble: Only a portion of the sample dissolves.

-

Insoluble: No significant amount of the sample dissolves.[10] This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, hexane, dichloromethane).

-

Caption: Logical workflow for the qualitative assessment of a compound's solubility.

References

- 1. This compound | CAS 175278-10-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. scbt.com [scbt.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pennwest.edu [pennwest.edu]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

3,5-Dibromo-4-iodotoluene melting point and boiling point

An In-depth Technical Guide on the Physical Properties of 3,5-Dibromo-4-iodotoluene

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, targeting researchers, scientists, and professionals in drug development. This document outlines the key physical constants of the compound, presents generalized experimental protocols for their determination, and illustrates the characterization workflow.

This compound is a halogenated aromatic compound with the chemical formula C₇H₅Br₂I.[1][2] Its molecular weight is 375.83 g/mol .[1][2] This compound serves as a building block in organic synthesis. The key physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 175278-10-1 | [1] |

| Molecular Formula | C₇H₅Br₂I | [1][2] |

| Molecular Weight | 375.83 g/mol | [1][2] |

| Melting Point | 69-72°C | [1] |

| Boiling Point | 126-128°C at 0.4 mmHg | [1] |

Experimental Protocols for Physical Property Determination

Synthesis Context

A plausible synthetic route for this compound starts from 4-Methylaniline hydrochloride.[3] The synthesis would typically involve a multi-step process, likely including diazotization followed by halogenation reactions to introduce the bromine and iodine atoms onto the toluene ring. After synthesis, the crude product would be purified, for example by recrystallization, and its identity and purity confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and determination of its physical constants.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of dry, purified this compound is finely powdered.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Boiling Point Determination (under reduced pressure)

Since this compound has a relatively high boiling point at atmospheric pressure, which can lead to decomposition, its boiling point is determined under reduced pressure (vacuum).

Apparatus:

-

Short-path distillation apparatus or a small-scale distillation setup

-

Round-bottom flask

-

Thermometer

-

Heating mantle

-

Vacuum pump and pressure gauge (manometer)

-

Boiling chips or a magnetic stirrer

Procedure:

-

Apparatus Setup: A small amount of purified this compound is placed in the round-bottom flask along with boiling chips. The distillation apparatus is assembled, ensuring all joints are properly sealed.

-

Vacuum Application: The system is connected to a vacuum pump, and the pressure is lowered to the desired level (e.g., 0.4 mmHg).

-

Heating: The flask is gently heated.

-

Observation: The temperature is monitored closely. The boiling point is the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is recorded along with the corresponding pressure.

-

Pressure Correction: If necessary, the boiling point at a different pressure can be estimated using a nomograph or the Clausius-Clapeyron equation.

Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound, culminating in the determination of its physical properties.

Caption: Workflow for Synthesis and Physical Characterization.

References

An In-Depth Technical Guide on the Solubility of 3,5-Dibromo-4-iodotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 3,5-Dibromo-4-iodotoluene

A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Reference |

| CAS Number | 175278-10-1 | [1][2] |

| Molecular Formula | C₇H₅Br₂I | [1][2] |

| Molecular Weight | 375.83 g/mol | [1][2] |

| Melting Point | 69-72 °C | [1] |

| Boiling Point | 126-128 °C at 0.4 mmHg | [1] |

Based on its structure—a toluene core with three large, polarizable halogen substituents—this compound is a relatively nonpolar molecule. The principle of "like dissolves like" is paramount in predicting its solubility. It is expected to be more soluble in nonpolar and moderately polar organic solvents and poorly soluble in highly polar solvents like water.[3]

Quantitative Solubility Data

Precise, experimentally determined solubility data is crucial for applications such as reaction chemistry, purification, and formulation development. The following table is presented as a template for how such data should be structured. The values provided are hypothetical, based on chemical principles, and serve as a guide for what to expect when undertaking experimental measurements.

| Solvent | Solvent Polarity (Index) | Temperature (°C) | Solubility ( g/100 mL) [Hypothetical] |

| Hexane | 0.1 | 25 | ~5-15 |

| Toluene | 2.4 | 25 | ~20-40 |

| Dichloromethane | 3.1 | 25 | ~30-50 |

| Diethyl Ether | 2.8 | 25 | ~25-45 |

| Acetone | 5.1 | 25 | ~15-30 |

| Ethyl Acetate | 4.4 | 25 | ~20-35 |

| Methanol | 5.1 | 25 | ~1-5 |

| Water | 10.2 | 25 | <0.1 |

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a solvent.[4][5]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (crystalline solid)

-

High-purity organic solvents

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution and Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Visualizations

Logical Relationship for Solubility Prediction

The following diagram illustrates the logical approach to predicting the solubility of this compound based on solvent polarity.

Caption: Predictive logic for solubility based on polarity matching.

Experimental Workflow for Solubility Determination

This diagram outlines the key steps of the isothermal shake-flask method for determining solubility.

Caption: Isothermal shake-flask method workflow.

References

An In-depth Technical Guide to 3,5-Dibromo-4-iodotoluene

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,5-Dibromo-4-iodotoluene, a halogenated aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its molecular characteristics and presents a detailed experimental protocol for its synthesis.

Core Molecular and Physical Properties

This compound is a substituted toluene molecule with two bromine atoms and one iodine atom attached to the benzene ring. Its chemical structure and properties make it a potential intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₇H₅Br₂I | [1][2] |

| Molecular Weight | 375.83 g/mol | [1][2] |

| CAS Number | 175278-10-1 | [1][2] |

| Melting Point | 69-72 °C | [1] |

| Boiling Point | 126-128 °C (at 0.4 mmHg) | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from p-toluidine. The first step involves the bromination of p-toluidine to form the intermediate 4-Amino-3,5-dibromotoluene. The second step is a Sandmeyer-type reaction involving the diazotization of the amino group, followed by iodination.

Experimental Protocols

Step 1: Synthesis of 4-Amino-3,5-dibromotoluene from p-Toluidine

This procedure is adapted from the synthesis of 4-Amino-3,5-dibromo-toluene.[3]

-

Dissolution: In a fume hood, dissolve p-toluidine in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.

-

Bromination: Cool the flask in an ice bath. Slowly add a solution of bromine in glacial acetic acid from the dropping funnel while stirring vigorously. The reaction is exothermic, so maintain the temperature of the reaction mixture with the ice bath.

-

Precipitation: Once the addition of bromine is complete, pour the contents of the flask into a beaker containing ice-cold water with vigorous stirring.

-

Isolation and Purification: The solid product, 4-Amino-3,5-dibromotoluene, will precipitate out of the solution. Filter the solid, wash it with water, and then dry it. The crude product can be recrystallized from a suitable solvent like rectified spirit to obtain a purified product.

Step 2: Synthesis of this compound via Sandmeyer Reaction

This is a general procedure for the diazotization of an arylamine and subsequent iodination.

-

Diazotization:

-

Suspend the synthesized 4-Amino-3,5-dibromotoluene in a mixture of a mineral acid (e.g., hydrochloric acid or sulfuric acid) and water in a beaker.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. The completion of the diazotization can be tested with starch-iodide paper.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then gently heat it to ensure the complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture. The crude this compound will separate as a solid or an oil.

-

If it is a solid, it can be collected by filtration, washed with water, and then with a dilute solution of sodium thiosulfate to remove any excess iodine.

-

The crude product can then be purified by recrystallization or column chromatography to yield the final product.

-

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from p-toluidine.

Caption: Synthetic route to this compound.

Applications in Research and Development

Halogenated aromatic compounds like this compound are valuable intermediates in organic synthesis.[3] The presence of multiple halogen atoms at specific positions on the aromatic ring allows for selective functionalization through various cross-coupling reactions, making them useful building blocks for the synthesis of complex molecules with potential biological activity. While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural motifs are found in various pharmacologically active compounds.

References

Spectroscopic Data for 3,5-Dibromo-4-iodotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dibromo-4-iodotoluene. Due to the limited availability of experimentally derived public data, this guide presents predicted spectroscopic information based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are intended to serve as a reference for researchers and scientists engaged in the synthesis, characterization, and application of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | Singlet | 2H | Aromatic H |

| ~2.4 | Singlet | 3H | Methyl H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~140 - 145 | C-CH₃ |

| ~135 - 140 | C-Br |

| ~130 - 135 | C-H |

| ~100 - 105 | C-I |

| ~20 - 25 | -CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Weak | Aromatic C-H stretch |

| 2850 - 2960 | Weak | Methyl C-H stretch |

| 1550 - 1600 | Medium | Aromatic C=C stretch |

| 1450 - 1500 | Medium | Aromatic C=C stretch |

| 1000 - 1100 | Strong | C-Br stretch |

| 600 - 700 | Strong | C-I stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance (%) | Assignment |

| 376 | High | [M+2]⁺ (with ⁸¹Br₂) |

| 374 | High | [M]⁺ (with ⁷⁹Br⁸¹Br) |

| 372 | High | [M]⁺ (with ⁷⁹Br₂) |

| 295/293 | Medium | [M - Br]⁺ |

| 247 | Medium | [M - I]⁺ |

| 166 | High | [M - Br - I]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence (e.g., zg30) is used. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are typically averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is used to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required for adequate signal accumulation.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

IR Spectrum Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of a pure KBr pellet is recorded first. Then, the sample pellet is placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC/MS).

-

Ionization: Utilize Electron Ionization (EI) as the ionization method. In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Synthesis of 3,5-Dibromo-4-iodotoluene from p-Toluidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-Dibromo-4-iodotoluene, a halogenated aromatic compound with potential applications in organic synthesis and drug development. The synthesis commences from the readily available starting material, p-toluidine, and proceeds through a two-step sequence involving bromination and a subsequent Sandmeyer-type iodination. This document details the experimental protocols, summarizes key quantitative data, and provides a visual representation of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound from p-toluidine is a two-step process:

-

Bromination: p-Toluidine is first subjected to electrophilic aromatic substitution using bromine in glacial acetic acid to yield 4-amino-3,5-dibromotoluene. The amino group of p-toluidine is a strong activating group, directing the bromine atoms to the ortho positions.

-

Diazotization-Iodination: The resulting 4-amino-3,5-dibromotoluene is then converted to the target compound via a Sandmeyer-type reaction. The primary amino group is first diazotized using sodium nitrite in an acidic medium. The resulting diazonium salt is subsequently treated with an iodide source, such as potassium iodide, to introduce the iodine atom at the 4-position, yielding this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Yield (%) |

| p-Toluidine | C₇H₉N | 107.15 | 43-45 | 200 | - |

| 4-Amino-3,5-dibromotoluene | C₇H₇Br₂N | 264.95 | 75–76[1] | - | 15.66[1] |

| This compound | C₇H₅Br₂I | 375.83 | 69-72 | 126-128 @ 0.4 mmHg | Not Reported |

Experimental Protocols

Step 1: Synthesis of 4-Amino-3,5-dibromotoluene

This procedure is adapted from the method described in the Journal of Applied Pharmaceutical Sciences and Research.[1]

Materials:

-

p-Toluidine (10.7 g, 0.1 mol)

-

Glacial Acetic Acid (85 mL)

-

Bromine (52.8 g, 0.33 mol)

-

Ice-cold water

-

Rectified spirit (for recrystallization)

Procedure:

-

In a 250 mL two-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve p-toluidine (10.7 g) in 45 mL of glacial acetic acid. The flask should be placed in a cooling bath (e.g., copper bath with ice).

-

While stirring the solution, slowly add a solution of bromine (52.8 g) in 40 mL of glacial acetic acid from the dropping funnel over a period of 1.5 hours. Maintain the temperature of the reaction mixture with ice cooling, as the reaction is exothermic.

-

After the addition is complete, pour the contents of the flask into 200 mL of ice-cold water in a 500 mL beaker with vigorous stirring.

-

A solid precipitate of 4-amino-3,5-dibromotoluene will form. Filter the solid, wash it with water, and allow it to dry.

-

Recrystallize the crude product from rectified spirit to obtain pure 4-amino-3,5-dibromotoluene. The reported melting point of the product is 75–76°C.[1]

Step 2: Synthesis of this compound

Materials:

-

4-Amino-3,5-dibromotoluene

-

Rectified spirit

-

Concentrated Sulfuric Acid

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, prepare an ice-cold solution of 4-amino-3,5-dibromotoluene in a mixture of rectified spirit and concentrated sulfuric acid.[1]

-

Cool the solution to 0–5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite from the dropping funnel while maintaining the temperature below 5°C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

-

In a separate beaker, prepare a solution of potassium iodide in water.

-

Slowly add the diazonium salt solution to the potassium iodide solution with stirring. A vigorous evolution of nitrogen gas may be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of gas ceases.

-

The crude this compound will precipitate out of the solution. Filter the solid, wash it with water, and then with a solution of sodium thiosulfate to remove any excess iodine.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography to yield the final product.

Visualizations

Synthetic Workflow

Caption: Synthetic pathway from p-toluidine to this compound.

References

Synthetic Pathways to 3,5-Dibromo-4-iodotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 3,5-Dibromo-4-iodotoluene, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The primary synthetic strategy involves a two-step sequence commencing with the selective bromination of p-toluidine, followed by a Sandmeyer-type diazotization and iodination of the resulting intermediate. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and workflows to facilitate understanding and replication.

Executive Summary

The synthesis of this compound is most effectively achieved through a two-stage process. The initial step involves the dibromination of p-toluidine to yield 4-amino-3,5-dibromotoluene. Subsequently, this intermediate undergoes a Sandmeyer reaction, where the amino group is converted to a diazonium salt and then displaced by iodine to afford the final product. While the bromination step is well-documented, a specific, detailed protocol for the subsequent iodination of the sterically hindered 4-amino-3,5-dibromotoluene is less commonly reported. This guide consolidates available information and proposes a viable experimental procedure for this transformation.

Synthetic Routes

The principal synthetic pathway to this compound is a two-step process:

-

Bromination of p-Toluidine: The initial step is the electrophilic aromatic substitution of p-toluidine with bromine to introduce two bromine atoms ortho to the amino group, yielding 4-amino-3,5-dibromotoluene.

-

Sandmeyer Iodination: The resulting 4-amino-3,5-dibromotoluene is then converted to the target compound via a Sandmeyer reaction. This involves the diazotization of the primary amino group with a nitrite source in an acidic medium, followed by the introduction of an iodide salt to replace the diazonium group with an iodine atom.[1][2][3] Iodination in Sandmeyer reactions can often be achieved without a copper catalyst, which is typically required for chlorination or bromination.[4]

Figure 1: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Amino-3,5-dibromotoluene

This procedure is adapted from the literature and provides a reliable method for the synthesis of the key intermediate.[5]

Materials:

-

p-Toluidine

-

Glacial Acetic Acid

-

Bromine

-

Ice

Procedure:

-

In a two-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve p-toluidine (0.1 mol, 10.7 g) in glacial acetic acid (45 mL).

-

Prepare a solution of bromine (0.33 mol, 52.8 g) in glacial acetic acid (40 mL) and place it in the dropping funnel.

-

Cool the flask containing the p-toluidine solution in an ice bath.

-

Slowly add the bromine solution dropwise to the stirred p-toluidine solution over a period of 1.5 hours, maintaining the reaction temperature with the ice bath due to the exothermic nature of the reaction.

-

After the addition is complete, pour the contents of the flask into 200 mL of ice-cold water with vigorous stirring.

-

Collect the resulting solid precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from rectified spirit to obtain purified 4-amino-3,5-dibromotoluene.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | p-Toluidine | [5] |

| Key Reagents | Bromine, Glacial Acetic Acid | [5] |

| Product | 4-Amino-3,5-dibromotoluene | [5] |

| Yield | Not explicitly stated for the dibromo product, but related procedures for mono-bromination report high yields. | [6] |

| Melting Point | 50-52 °C (for 4-bromo-p-toluidine) | [6] |

Step 2: Synthesis of this compound (Proposed Protocol)

Materials:

-

4-Amino-3,5-dibromotoluene

-

Concentrated Sulfuric Acid

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Ice

-

Diethyl ether (or other suitable organic solvent)

-

Aqueous sodium thiosulfate solution

Procedure:

-

In a beaker, dissolve 4-amino-3,5-dibromotoluene (1.0 equivalent) in concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

In a separate flask, prepare a solution of sodium nitrite (1.1 equivalents) in water.

-

Slowly add the sodium nitrite solution to the cooled solution of the amine, maintaining the temperature below 5 °C to form the diazonium salt. Stir for 30 minutes.

-

In another beaker, prepare a solution of potassium iodide (1.5 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Extract the product with diethyl ether (or another suitable organic solvent).

-

Wash the organic layer with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Anticipated):

| Parameter | Anticipated Value | Reference |

| Starting Material | 4-Amino-3,5-dibromotoluene | - |

| Key Reagents | NaNO₂, H₂SO₄, KI | [1][4] |

| Product | This compound | - |

| Molecular Formula | C₇H₅Br₂I | [7][8] |

| Molecular Weight | 375.83 g/mol | [7][8] |

| Melting Point | 69-72 °C | [8] |

| Boiling Point | 126-128 °C at 0.4 mmHg | [8] |

Experimental Workflow Visualization

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a valuable process for obtaining a highly functionalized aromatic intermediate. The two-step approach, involving the bromination of p-toluidine followed by a Sandmeyer iodination, provides a logical and feasible route. While the initial bromination is well-established, this guide offers a detailed, actionable protocol for the less-documented but critical iodination step. The provided quantitative data and workflow visualizations are intended to support researchers in the successful synthesis and purification of this compound for applications in drug discovery and materials science. Further optimization of the Sandmeyer reaction conditions for this specific substrate may lead to improved yields and purity.

References

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. japsr.in [japsr.in]

- 6. japsr.in [japsr.in]

- 7. scbt.com [scbt.com]

- 8. This compound | CAS 175278-10-1 | Chemical-Suppliers [chemical-suppliers.eu]

An In-depth Technical Guide to 3,5-Dibromo-4-iodotoluene for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3,5-Dibromo-4-iodotoluene, a halogenated aromatic compound of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical characteristics, a representative synthetic protocol, and its potential role as an intermediate in the synthesis of novel therapeutic agents.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a toluene molecule substituted with two bromine atoms and one iodine atom on the benzene ring. The methyl group of toluene is at position 1, the bromine atoms are at positions 3 and 5, and the iodine atom is at position 4.

Based on the substitution pattern and IUPAC nomenclature rules, the official IUPAC name for this compound is 1,3-Dibromo-2-iodo-5-methylbenzene . Synonyms for this compound include 2,6-dibromo-4-methyliodobenzene and its common name, this compound.[1]

The structure is represented by the SMILES string: CC1=CC(=C(C(=C1)Br)I)Br.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 1,3-Dibromo-2-iodo-5-methylbenzene is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 175278-10-1 | [1][2] |

| Molecular Formula | C₇H₅Br₂I | [2] |

| Molecular Weight | 375.83 g/mol | [2] |

| Melting Point | Not available in search results | |

| Boiling Point | Not available in search results | |

| Appearance | Not available in search results | |

| Solubility | Not available in search results |

Experimental Protocols

Representative Synthesis of 1,3-Dibromo-2-iodo-5-methylbenzene from p-Toluidine

This synthetic pathway involves a three-step process starting from p-toluidine: bromination, diazotization, and subsequent iodination.

Step 1: Bromination of p-Toluidine to 2,6-Dibromo-4-methylaniline

-

Dissolve p-toluidine in a suitable solvent such as glacial acetic acid in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Cool the flask in an ice bath to maintain a low temperature.

-

Slowly add a solution of bromine in glacial acetic acid from the dropping funnel with continuous stirring. The reaction is exothermic and should be carefully controlled.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete bromination.

-

Pour the reaction mixture into a beaker of ice water to precipitate the product.

-

Filter the solid precipitate, wash it thoroughly with water to remove any acid, and then dry it.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2,6-Dibromo-4-methylaniline.

Step 2: Diazotization of 2,6-Dibromo-4-methylaniline

-

Suspend the purified 2,6-Dibromo-4-methylaniline in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, in a beaker.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. Continuous stirring is essential.

-

The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

Step 3: Iodination of the Diazonium Salt (Sandmeyer-type Reaction)

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution from Step 2 to the potassium iodide solution with vigorous stirring.

-

Nitrogen gas will evolve, and a dark precipitate of the crude 1,3-Dibromo-2-iodo-5-methylbenzene will form.

-

Allow the mixture to warm to room temperature and then heat it gently on a water bath to ensure the complete decomposition of the diazonium salt.

-

Cool the reaction mixture and extract the product with a suitable organic solvent like dichloromethane or diethyl ether.

-

Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any excess iodine, followed by washing with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude product.

-

Purify the crude 1,3-Dibromo-2-iodo-5-methylbenzene by column chromatography or recrystallization to obtain the final product of high purity.

Role in Drug Discovery and Development

Halogenated organic compounds are crucial building blocks in medicinal chemistry and drug discovery. The presence of bromine and iodine atoms in 1,3-Dibromo-2-iodo-5-methylbenzene offers multiple reactive sites for further chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.

The workflow below illustrates the potential journey of an intermediate like 1,3-Dibromo-2-iodo-5-methylbenzene within a drug discovery pipeline.

As depicted in the diagram, an intermediate such as 1,3-Dibromo-2-iodo-5-methylbenzene can be utilized in various chemical reactions like cross-coupling or nucleophilic substitutions to generate a library of diverse compounds. This library can then be subjected to high-throughput screening to identify "hit" compounds with desired biological activity. Subsequent structure-activity relationship (SAR) studies and lead optimization can lead to the development of a drug candidate for preclinical evaluation. The unique substitution pattern of 1,3-Dibromo-2-iodo-5-methylbenzene allows for regioselective modifications, providing chemists with precise control over the final molecular architecture, which is a critical aspect of rational drug design.

References

A Technical Guide to 3,5-Dibromo-4-iodotoluene for Researchers and Drug Development Professionals

Introduction: 3,5-Dibromo-4-iodotoluene is a polyhalogenated aromatic compound that serves as a versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its utility stems from the presence of three distinct halogen substituents on the toluene scaffold, offering opportunities for selective functionalization. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and applications in drug discovery, with a focus on detailed experimental protocols and logical workflows.

Commercial Availability and Physicochemical Properties

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The compound's key properties are summarized below, providing essential data for its handling and use in chemical reactions.

Table 1: Commercial Suppliers of this compound

| Supplier Name |

| Santa Cruz Biotechnology |

| Fisher Scientific |

| AK Scientific, Inc. |

| Capot Chemical Co., Ltd. |

| Dayang Chem (Hangzhou) Co., Ltd. |

| Manchester Organics Limited |

| Oakwood Products Inc. |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 175278-10-1 | [1] |

| Molecular Formula | C₇H₅Br₂I | [1] |

| Molecular Weight | 375.83 g/mol | [1] |

| Melting Point | 69-72 °C | |

| Boiling Point | 126-128 °C at 0.4 mmHg | |

| Purity (Typical) | ≥98% |

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound can be achieved through a multi-step process, commencing with the bromination of a suitable precursor, followed by a Sandmeyer-type reaction to introduce the iodine atom.

Experimental Protocol 1: Synthesis of the Precursor, 4-Amino-3,5-dibromotoluene

This protocol is based on the bromination of p-toluidine, a common starting material in organic synthesis.[2][3][4]

Materials:

-

p-Toluidine

-

Glacial Acetic Acid

-

Bromine

-

Rectified Spirit

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Beaker

-

Filtration apparatus

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve p-toluidine (0.1 mol) in glacial acetic acid.

-

Cool the flask in an ice bath to maintain a low temperature.

-

Slowly add a solution of bromine (0.33 mol) in glacial acetic acid from the dropping funnel while stirring vigorously. The reaction is exothermic, and the temperature should be carefully controlled.

-

After the addition is complete, pour the reaction mixture into ice-cold water with stirring to precipitate the product.

-

Filter the solid precipitate, wash it thoroughly with water, and then dry it.

-

Recrystallize the crude product from rectified spirit to obtain pure 4-amino-3,5-dibromotoluene.

Experimental Protocol 2: Synthesis of this compound via Sandmeyer-type Reaction

This protocol is adapted from a similar procedure for the synthesis of a halogenated pyridine derivative and outlines the diazotization of 4-amino-3,5-dibromotoluene followed by iodination.[5]

Materials:

-

4-Amino-3,5-dibromotoluene

-

Sulfuric Acid (40%)

-

Sodium Nitrite

-

Potassium Iodide

-

Cuprous Iodide (optional, but recommended)

-

Ice-salt bath

-

Sodium Hydroxide solution (10%)

-

Trichloromethane (or other suitable organic solvent)

-

Anhydrous Sodium Sulfate

-

n-Hexane (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Stirrer

-

Dropping funnel

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-necked flask, add 40% sulfuric acid and cool it to 15°C. Add 4-amino-3,5-dibromotoluene (1.0 eq) in portions while stirring.

-

Cool the mixture to 0-3°C using an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature between 0-3°C to form the diazonium salt. Stir for an additional 15 minutes after the addition is complete.

-

In a separate flask, prepare a solution of potassium iodide (1.0 eq) and, if desired, cuprous iodide (0.5 eq) in water.

-

Add the iodide solution dropwise to the diazonium salt solution, keeping the temperature between 0-5°C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for a period (e.g., 1-2 hours) until nitrogen evolution ceases.

-

Cool the reaction mixture and pour it into ice water.

-

Neutralize the solution with a 10% sodium hydroxide solution to a pH of ~7.

-

Extract the product with an organic solvent like trichloromethane.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator.

-

Recrystallize the crude product from n-hexane to yield pure this compound.

References

An In-depth Technical Guide on the Safety and Handling of 3,5-Dibromo-4-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,5-Dibromo-4-iodotoluene, a halogenated aromatic compound utilized in specialized chemical synthesis. Due to the limited availability of direct toxicological data for this specific compound, this document incorporates safety protocols and data from structurally similar compounds, such as 3-Bromo-4-iodotoluene, to provide a thorough overview of best practices for its handling in a laboratory setting.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 175278-10-1 | [1][2][3] |

| Molecular Formula | C₇H₅Br₂I | [1][2][3] |

| Molecular Weight | 375.83 g/mol | [1][2] |

| Melting Point | 69-72 °C | [1] |

| Boiling Point | 126-128 °C at 0.4 mmHg | [1] |

| Appearance | Not specified, likely a solid at room temperature | |

| Purity | 99% | [3] |

Hazard Identification and Safety Precautions

As a halogenated aromatic compound, this compound should be handled with care. The primary hazards are presumed to be skin and eye irritation.

General Safety Precautions:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4]

-

Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment.[4]

-

Prevent the formation of dust and aerosols during handling.[4]

-

Employ non-sparking tools and take measures to prevent electrostatic discharge.[4]

The following DOT script visualizes the logical relationship for initial hazard assessment and control.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure. The following table outlines the recommended PPE for handling this compound, based on guidelines for similar halogenated compounds.

| Body Part | Protection | Specification |

| Eyes/Face | Safety Goggles | Tightly fitting with side-shields. |

| Skin | Gloves | Chemical-resistant (e.g., nitrile). |

| Lab Coat | To protect skin and clothing. | |

| Respiratory | Respirator | Use if ventilation is inadequate or dust/vapors are generated. |

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Handling:

-

Only handle in a designated chemical fume hood.

-

Ground all equipment to prevent static discharge.

-

Avoid inhalation of dust or fumes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container.[4]

-

Keep in a cool, dry, and well-ventilated area.[4]

-

Store away from incompatible materials such as strong oxidizing agents.

-

Keep away from light.[3]

The following diagram illustrates the proper workflow for handling and storage.

Emergency Procedures

In the event of an emergency, follow these established protocols.

| Emergency Situation | Procedure |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |

| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Wear self-contained breathing apparatus. |

| Accidental Release | Evacuate the area. Wear appropriate PPE. Avoid dust formation. Collect the spilled material using non-sparking tools and place it in a suitable container for disposal.[4] |

Experimental Protocol: Suzuki Coupling Reaction (General Example)

Materials:

-

Aryl halide (e.g., this compound)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert atmosphere (Argon or Nitrogen)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried round-bottom flask, add the aryl halide (1.0 equiv), arylboronic acid (1.1-1.5 equiv), and base (2.0-3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the palladium catalyst (0.01-0.05 equiv) under a positive flow of inert gas.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).

-

Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

The following diagram outlines the general workflow for a Suzuki coupling reaction.

Disclaimer: The information provided in this guide is intended for trained professionals and should be used as a supplement to, not a replacement for, a thorough risk assessment and adherence to all institutional and regulatory safety protocols. The safety data for 3-Bromo-4-iodotoluene has been used as a proxy where specific data for this compound is unavailable. Always consult the most up-to-date Safety Data Sheet (SDS) for any chemical before use.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Biphenyl Derivatives Using 3,5-Dibromo-4-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-iodotoluene is a versatile trihalogenated aromatic compound that serves as an excellent starting material for the programmed synthesis of unsymmetrical biaryl and terphenyl derivatives. The differential reactivity of the carbon-halogen bonds (C-I > C-Br) under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura reaction, allows for a stepwise and selective functionalization.[1][2][3] This selectivity enables the precise construction of complex molecular architectures that are of significant interest in medicinal chemistry, materials science, and drug development.[4][5][6][7]

This document provides detailed application notes and experimental protocols for the sequential Suzuki-Miyaura coupling of this compound to synthesize substituted biphenyl and terphenyl derivatives.

Principle of Selective Synthesis

The synthesis of unsymmetrical biphenyl and terphenyl derivatives from this compound relies on the established reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions: I > Br > Cl .[2] The carbon-iodine bond is weaker and therefore undergoes oxidative addition to the palladium(0) catalyst at a much faster rate than the carbon-bromine bonds.[2] This allows for a selective mono-arylation at the iodine position under milder reaction conditions, leaving the two bromine atoms untouched for subsequent transformations under more forcing conditions.[1][4]

Logical Workflow for Sequential Synthesis

Caption: Sequential Suzuki-Miyaura coupling workflow.

Experimental Protocols

Protocol 1: Selective Mono-arylation at the Iodine Position

This protocol describes the selective Suzuki-Miyaura coupling of an arylboronic acid with the iodine position of this compound.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and the base (2.0-3.0 equiv.).

-

Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Add the palladium catalyst (0.01-0.05 equiv.) to the flask.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.

-

Heat the reaction mixture to a temperature between room temperature and 80 °C and stir vigorously. The optimal temperature will depend on the specific catalyst and substrates used.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 4-aryl-3,5-dibromotoluene derivative.

Protocol 2: Di-arylation at the Bromine Positions

This protocol outlines the subsequent Suzuki-Miyaura coupling of the 4-aryl-3,5-dibromotoluene intermediate with a second arylboronic acid.

Materials:

-

4-Aryl-3,5-dibromotoluene (from Protocol 1)

-

Arylboronic acid (can be the same or different from Protocol 1)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or more active catalysts with bulky phosphine ligands like SPhos or XPhos)[6]

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask, add the 4-aryl-3,5-dibromotoluene (1.0 equiv.), the second arylboronic acid (2.2-2.5 equiv.), and the base (4.0-6.0 equiv.).

-

Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Add the palladium catalyst (0.02-0.10 equiv.) to the flask. More forcing conditions may require a higher catalyst loading or a more active catalyst system.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to a higher temperature, typically between 90 °C and 110 °C, and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS. This step may require a longer reaction time (12-24 hours) due to the lower reactivity of the C-Br bonds.

-

Upon completion, follow the workup and purification steps as described in Protocol 1 to isolate the desired terphenyl derivative.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the sequential Suzuki-Miyaura coupling of polyhalogenated benzenes, which can be adapted for this compound.

Table 1: Selective Mono-arylation of a Polyhalobenzene (C-I Coupling)

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 75 | 2 | 95 |

| 2 | 1-chloro-4-iodobenzene | 4-Tolylboronic acid | PdCl₂(dppf) (2) | K₃PO₄ | 1,4-Dioxane | 80 | 4 | 92 |

| 3 | 1,3-dibromo-5-iodobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₂CO₃ | Toluene/H₂O | RT | 12 | 88 |

Table 2: Di-arylation of a Dihalobiphenyl (C-Br Coupling)

| Entry | Starting Material | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Phenyl-1,3-dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 18 | 85 |

| 2 | 4-(4-Tolyl)-1,3-dichlorobenzene | 4-Tolylboronic acid | Pd₂(dba)₃/XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 78 |

| 3 | 4-(4-Methoxyphenyl)-1,3-dibromobenzene | Phenylboronic acid | PEPPSI-IPr (3) | Cs₂CO₃ | t-AmylOH | 100 | 16 | 90 |

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R-X), forming a Pd(II) intermediate. This step is generally the rate-determining step.[1]

-

Transmetalation: The organic group from the organoboron reagent (Ar'-B(OH)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base.

-

Reductive Elimination: The two organic groups (R and Ar') on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst.

Applications of Biphenyl and Terphenyl Derivatives

Biphenyl and terphenyl scaffolds are privileged structures in medicinal chemistry and materials science.[4][6][7] They are found in a wide range of pharmaceuticals, including anti-inflammatory drugs, antihypertensives, and anticancer agents.[4][6] In materials science, their rigid and conjugated structures make them ideal components for organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials.[4][5] The ability to synthesize unsymmetrical derivatives with precise control over the substitution pattern, as described in these protocols, is crucial for fine-tuning the biological and physical properties of these important molecules.

References

- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Selective Stille Coupling of 3,5-Dibromo-4-iodotoluene

Introduction

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds in organic synthesis.[1][2][3] Discovered by John Kenneth Stille, this reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic electrophile, typically a halide or triflate.[1][2] The Stille coupling is widely utilized in the synthesis of complex molecules, including natural products and pharmaceuticals, due to its tolerance of a wide variety of functional groups and the stability of the organotin reagents to air and moisture.[1][3][4]

This document provides a detailed experimental procedure for the selective Stille coupling of 3,5-Dibromo-4-iodotoluene. In polyhalogenated aromatic compounds, the reactivity of the carbon-halogen bond towards oxidative addition to a palladium(0) catalyst generally follows the trend I > Br > Cl. This inherent reactivity difference allows for the selective functionalization of the C-I bond in this compound while leaving the C-Br bonds intact for potential subsequent cross-coupling reactions. This targeted approach is highly valuable in the modular synthesis of complex, polysubstituted aromatic compounds.[5][6][7]

Reaction Principle

The catalytic cycle of the Stille coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl-iodide bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: The organotin reagent exchanges its organic group with the halide on the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Additives such as copper(I) iodide (CuI) and lithium chloride (LiCl) can be employed to accelerate the reaction rate.[3][8]

Experimental Protocol

Objective: To perform a selective Stille cross-coupling reaction on this compound with an organostannane reagent at the iodo position.

Materials:

-

This compound

-

Organostannane reagent (e.g., vinyltributyltin, phenyltributyltin)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

-

Anhydrous, degassed solvent (e.g., Toluene or N,N-Dimethylformamide - DMF)

-

Anhydrous lithium chloride (LiCl) (optional, as an additive)

-

Copper(I) iodide (CuI) (optional, as an additive)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Syringes and needles

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, saturated aqueous KF or NH₄Cl solution, brine)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any solid additives like LiCl (3.0 eq) or CuI (10 mol%).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous, degassed solvent (e.g., Toluene) via syringe to dissolve the reagents.

-

-

Addition of Reagents:

-

Add the organostannane reagent (1.1-1.2 eq) to the reaction mixture via syringe.

-

Ensure the reaction mixture is stirring to maintain homogeneity.

-

-

Reaction Conditions:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

-

To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) or ammonium chloride (NH₄Cl). Stirring the biphasic mixture for 30-60 minutes can facilitate the precipitation of tin salts, which can then be filtered off.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired coupled product.

-

Data Presentation

The following table summarizes the typical quantitative data for a selective Stille coupling of this compound with vinyltributyltin.

| Parameter | Value | Notes |

| Reactants | ||

| This compound | 1.0 mmol | Limiting Reagent |

| Vinyltributyltin | 1.2 mmol | 1.2 equivalents |

| Catalyst & Additives | ||

| Pd(PPh₃)₄ | 0.05 mmol | 5 mol% |

| CuI | 0.1 mmol | 10 mol% |

| Solvent & Conditions | ||

| Anhydrous Toluene | 10 mL | |

| Reaction Temperature | 100 °C | |

| Reaction Time | 12 hours | Monitored by TLC |

| Yield | ||

| Isolated Yield | Typically 70-90% | Varies based on scale and purity |

Visualizations

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the experimental procedure for the selective Stille coupling of this compound.

Catalytic Cycle Diagram

Caption: A simplified diagram of the catalytic cycle for the Stille cross-coupling reaction.

References

- 1. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Stille Coupling | NROChemistry [nrochemistry.com]

- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols for the Purification of Products from 3,5-Dibromo-4-iodotoluene Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of products synthesized from 3,5-Dibromo-4-iodotoluene. This starting material is a versatile building block in organic synthesis, particularly for creating complex molecular architectures through sequential, regioselective cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. The purification of the resulting products is critical for obtaining materials of high purity for downstream applications in drug discovery and materials science.

The differential reactivity of the halogen substituents on the this compound scaffold (I > Br) allows for selective functionalization. However, the purification of the mono- or di-substituted products can be challenging due to the potential for side-products, including homocoupled species and regioisomers. The protocols outlined below describe standard and effective methods for the isolation and purification of these valuable compounds.

General Purification Strategies

The choice of purification strategy depends on the physical properties of the product (solid or oil) and the nature of the impurities. The most common techniques are flash column chromatography and recrystallization. A general workflow for product purification following a typical cross-coupling reaction is illustrated below.

Caption: General experimental workflow for the purification of cross-coupling reaction products.

Experimental Protocols

Protocol 1: General Aqueous Work-up

This protocol is the first step in purifying products from a typical palladium-catalyzed cross-coupling reaction. It aims to remove inorganic salts, the base, and highly polar byproducts.

Materials:

-

Reaction mixture

-

Organic solvent (e.g., Ethyl Acetate, Dichloromethane)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., 3 volumes of ethyl acetate).

-

Transfer the diluted mixture to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2 x 1 volume) and then with brine (1 x 1 volume).

-

Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is the most common method for purifying products from this compound reactions, especially when the product is an oil or when separating compounds with similar polarities.[1]

Materials:

-

Crude product

-

Silica gel (or other stationary phase like alumina)

-

Eluent system (e.g., a gradient of ethyl acetate in hexanes)

-

Chromatography column

-

Compressed air or pump for flash chromatography

-

Collection tubes or flasks

-

TLC plates and chamber for monitoring fractions

Procedure:

-

Determine the Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system that provides good separation of the desired product from impurities. The target Rf value for the product should be between 0.2 and 0.4 for optimal separation.

-

Pack the Column: Pack a chromatography column with silica gel using the chosen eluent system (wet packing is common).

-

Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column. Alternatively, for less soluble products, dry-load the sample by adsorbing it onto a small amount of silica gel.[2]

-

Elute the Column: Run the eluent through the column using positive pressure.

-

Collect Fractions: Collect the eluting solvent in fractions.

-

Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization

Recrystallization is an effective method for purifying solid products, especially on a larger scale.

Materials:

-

Crude solid product

-

Recrystallization solvent or solvent pair

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Choose a Solvent: Select a solvent in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3] Common solvents for polyhalogenated aromatics include hexanes, ethanol, or mixtures with water.[4]

-